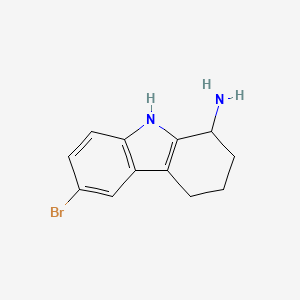
6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-amine: is a chemical compound with the molecular formula C12H13BrN2 and a molecular weight of 265.15 g/mol It is a derivative of carbazole, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-amine typically involves the reduction of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one. One common method includes the use of ammonium acetate and sodium cyanoborohydride in methanol. The reaction mixture is stirred overnight at 60°C .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring compliance with industrial safety and environmental regulations.
Análisis De Reacciones Químicas
Types of Reactions: 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of different oxidation states of the compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Sodium cyanoborohydride is commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Major Products Formed: The major products formed depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted carbazole derivatives, while reduction reactions can produce different amine derivatives.
Aplicaciones Científicas De Investigación
6-bromo-N-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine
6-bromo-N-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a synthetic compound featuring a bromine atom, a phenyl group, and a tetrahydrocarbazole core.
Preparation Methods
- Synthetic Routes : A common method involves brominating 2,3,4,9-tetrahydro-1H-carbazole with bromine or N-bromosuccinimide (NBS) in dichloromethane.
- Industrial Production : Industrial production involves similar synthetic routes but on a larger scale, with continuous flow reactors and automated systems enhancing efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions
- Oxidation : Can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
- Reduction : Reduction can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
- Substitution : The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions, with sodium methoxide in methanol as a common reagent.
Scientific Research Applications
6-bromo-N-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes and receptors. The compound’s unique structure makes it a candidate for use in organic electronics and optoelectronic devices and is also used in studies related to its interaction with biological macromolecules and its potential therapeutic effects.
Antiviral Activity of Related Compounds
Mecanismo De Acción
The mechanism of action of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-amine depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to the active site of a target protein, leading to inhibition or activation of its function.
Comparación Con Compuestos Similares
- 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one
- 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
- 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Comparison: Compared to its similar compounds, 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-amine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in synthetic chemistry. Additionally, the presence of the bromine atom can enhance the compound’s ability to interact with biological targets, potentially leading to more potent biological effects.
Propiedades
IUPAC Name |
6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2/c13-7-4-5-11-9(6-7)8-2-1-3-10(14)12(8)15-11/h4-6,10,15H,1-3,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPWBPSIEMPYOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













